An In-depth Technical Guide to 7-Fluoro-2-methylquinoline-4-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 7-Fluoro-2-methylquinoline-4-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique electronic and structural properties make it a privileged pharmacophore. The introduction of a fluorine atom and a carboxylic acid moiety, as seen in 7-Fluoro-2-methylquinoline-4-carboxylic acid, can significantly modulate the physicochemical and biological properties of the parent quinoline molecule. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Fluoro-2-methylquinoline-4-carboxylic acid, underpinned by established scientific principles and experimental insights.
Chemical Identity and Physicochemical Properties
7-Fluoro-2-methylquinoline-4-carboxylic acid is a solid, light grey powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈FNO₂ | [1] |
| Molecular Weight | 205.19 g/mol | [1] |
| InChI Key | KPNZFNKTKZNKKS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=NC2=C(C=C(F)C=C2)C(=C1)C(=O)O | |
| Physical Form | Solid, Light grey powder | [1] |
| Storage Class | 11 - Combustible Solids | [2] |
A discrepancy in the empirical formula has been noted from one supplier, but the InChI and SMILES strings confirm the correct structure.[3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the carboxylic acid proton. The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling, further influenced by the fluorine atom. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (typically >165 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹.[4] For dimeric carboxylic acids, the C=O stretch is typically observed around 1710 cm⁻¹.[4] Additional bands corresponding to C-F stretching and the quinoline ring vibrations would also be present.
Mass Spectrometry (MS)
Mass spectrometry of quinoline-4-carboxylic acids typically shows a prominent molecular ion peak. The fragmentation pattern is often characterized by the loss of the carboxylic acid group as CO₂ (44 Da) or COOH (45 Da).[5] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid
The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods.[5] These reactions offer versatile routes to a wide range of substituted quinoline derivatives.
The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[6] For the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid, the logical precursors would be 3-fluoroaniline, acetaldehyde, and pyruvic acid.
Experimental Protocol: General Doebner Reaction
-
Rationale: This one-pot reaction is an efficient method for constructing the quinoline-4-carboxylic acid scaffold. The choice of solvent and catalyst can influence the reaction rate and yield.
-
Procedure:
-
Dissolve the aniline derivative (e.g., 3-fluoroaniline) in a suitable solvent, such as ethanol or acetic acid.
-
Add the aldehyde (e.g., acetaldehyde) and pyruvic acid to the solution.
-
The reaction can be performed with or without a catalyst. Lewis acids are often used to improve yields.[6]
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purify the crude product by recrystallization.
-
Caption: Doebner reaction workflow for the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid.
The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7] This reaction is another powerful tool for the synthesis of quinoline-4-carboxylic acids.[8] To synthesize the target molecule via this route, 5-fluoroisatin and acetone would be the required starting materials.
Experimental Protocol: General Pfitzinger Reaction
-
Procedure:
-
Dissolve the isatin derivative (e.g., 5-fluoroisatin) in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide.
-
Add the carbonyl compound (e.g., acetone) to the reaction mixture.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration and purify by recrystallization.
-
Caption: Pfitzinger reaction workflow for the synthesis of 7-Fluoro-2-methylquinoline-4-carboxylic acid.
Reactivity and Potential Applications
The chemical reactivity of 7-Fluoro-2-methylquinoline-4-carboxylic acid is dictated by its constituent functional groups: the quinoline ring, the carboxylic acid, the methyl group, and the fluorine atom.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol. These derivatizations are crucial for modulating the compound's pharmacokinetic properties in drug design.
-
Quinoline Ring: The quinoline nucleus is an electron-deficient aromatic system, which can undergo nucleophilic aromatic substitution reactions. The fluorine atom at the 7-position can potentially be displaced by strong nucleophiles under certain conditions.
-
Methyl Group: The methyl group at the 2-position can be a site for oxidation or condensation reactions.
The quinoline-4-carboxylic acid scaffold is a well-known pharmacophore with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5] The presence of the fluorine atom in 7-Fluoro-2-methylquinoline-4-carboxylic acid is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
Potential applications for this compound and its derivatives could be in the development of:
-
Novel Antibacterial Agents: Fluoroquinolones are a major class of antibiotics.
-
Anticancer Therapeutics: Many quinoline derivatives have shown potent anticancer activity.
-
Anti-inflammatory Drugs: The quinoline core is present in several anti-inflammatory agents.
-
Histone Deacetylase (HDAC) Inhibitors: 2-Phenylquinoline-4-carboxylic acid derivatives have been investigated as HDAC inhibitors for cancer therapy.
Safety and Handling
As a combustible solid, 7-Fluoro-2-methylquinoline-4-carboxylic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] For related compounds, hazards such as skin and eye irritation have been reported. It is prudent to treat this compound with similar precautions.
Conclusion
7-Fluoro-2-methylquinoline-4-carboxylic acid is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis can be achieved through well-established methods like the Doebner and Pfitzinger reactions. The presence of the fluorine atom and the carboxylic acid group provides ample opportunities for chemical modification to optimize its biological activity. Further research into the synthesis of its derivatives and evaluation of their pharmacological properties is warranted to fully explore the potential of this promising scaffold.
References
- Bhatt, J. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
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PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]
- MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Li, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929307.
- MDPI. (2019).
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14195–14210.
- Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press.
- Al-Ostoot, F. H., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(12), 4761.
- Al-Salahi, R., et al. (2020).
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
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